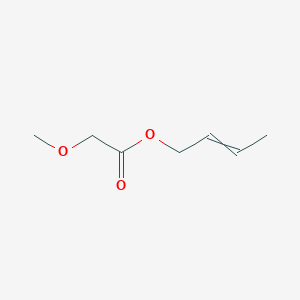

But-2-en-1-yl methoxyacetate

Description

But-2-en-1-yl methoxyacetate is an ester compound characterized by a butenyl group (C₄H₇) attached to a methoxyacetate moiety (CH₃OCH₂COO⁻). Applications are inferred from related methoxyacetate esters, such as their role in inhibiting microbial conversions (e.g., lactate-to-butyrate pathways) and use in organic synthesis as acyl donors or intermediates .

Properties

CAS No. |

106315-54-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

but-2-enyl 2-methoxyacetate |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(8)6-9-2/h3-4H,5-6H2,1-2H3 |

InChI Key |

BJGKSMVBFVSKEF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-en-1-yl methoxyacetate can be achieved through the esterification of methoxyacetic acid with but-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl methoxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

But-2-en-1-yl methoxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of But-2-en-1-yl methoxyacetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of methoxyacetic acid and but-2-en-1-ol. The pathways involved in these reactions are typically governed by the nature of the enzyme and the reaction conditions.

Comparison with Similar Compounds

Reactivity in Chemical Reactions

Methoxyacetate esters exhibit higher reactivity compared to non-activated aliphatic esters like ethyl acetate. For example, ethyl methoxyacetate is a highly reactive acyl donor in enzymatic resolution processes, outperforming ethyl acetate, which shows significantly reduced reactivity . This enhanced reactivity is attributed to the electron-donating methoxy group, which stabilizes transition states during nucleophilic acyl substitutions.

Table 1: Reactivity Comparison of Methoxyacetate Esters

Hydrolysis and Stability

Methoxyacetate esters undergo hydrolysis under acidic or enzymatic conditions. Methyl methoxyacetate, for instance, is hydrolyzed to methoxyacetic acid and glycolic acid, a process leveraged industrially for glycolate production . This compound is expected to hydrolyze similarly, though the conjugated double bond in the butenyl group may slow hydrolysis rates compared to methyl or ethyl esters. Stability under physiological conditions (e.g., in intestinal environments) could determine its efficacy as an inhibitor .

Spectroscopic Characteristics

Vibrational spectroscopy studies reveal that carboxylate groups in methoxyacetate derivatives produce distinct FTIR peaks. Methoxyacetate’s carboxylate v(C–O) band appears near 1578 cm⁻¹, similar to low molecular weight aliphatic acids like gluconate and lactate . This compound would exhibit additional peaks from the butenyl group (e.g., C=C stretch ~1650 cm⁻¹), enabling differentiation from simpler esters.

Substituent Effects on Properties

The butenyl group introduces unique properties:

- Steric and Electronic Effects : The conjugated double bond may enhance stability in reactions but reduce solubility in polar solvents.

- Comparison with Benzyl Methoxyacetate : Benzyl groups offer aromatic stabilization, whereas butenyl groups provide aliphatic flexibility, impacting applications in drug delivery or polymer synthesis .

- Allyl vs. Butenyl Esters : Allyl esters (e.g., allyl 3-methylbutoxyacetate) are more volatile, whereas butenyl derivatives may exhibit lower vapor pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.